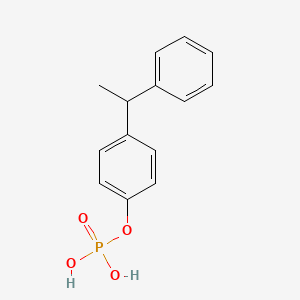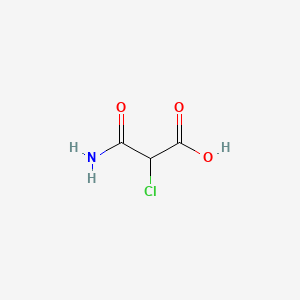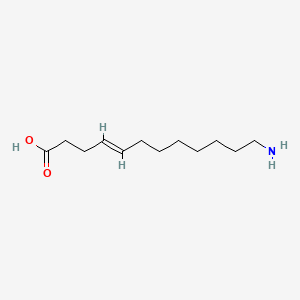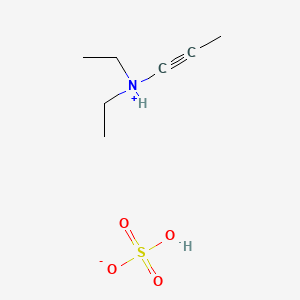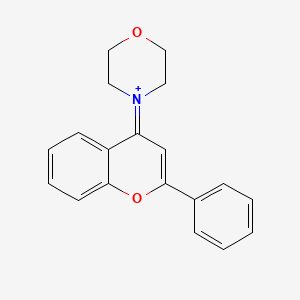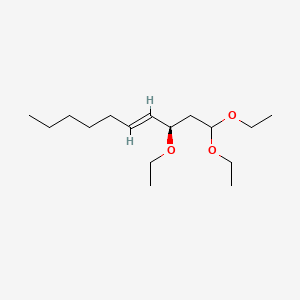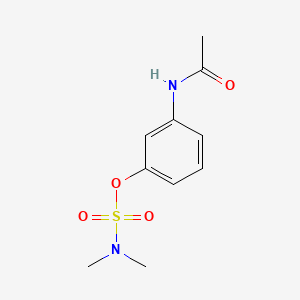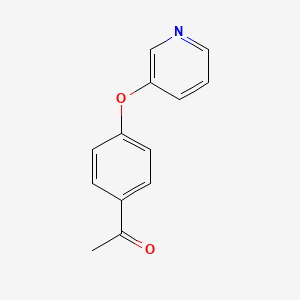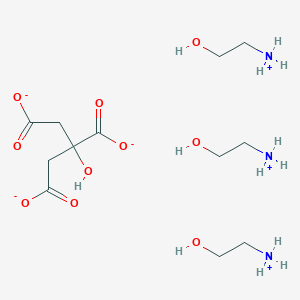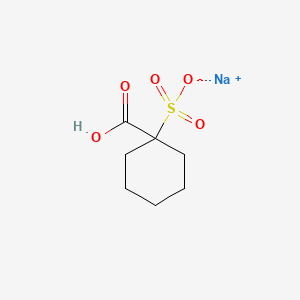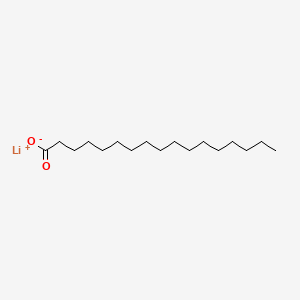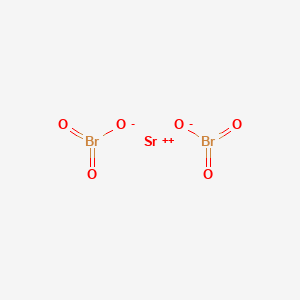
Strontium bromate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strontium bromate is an inorganic compound with the chemical formula Sr(BrO₃)₂. It is a white crystalline solid that is moderately soluble in water and acts as a strong oxidizing agent. This compound is not commonly encountered in laboratories or industries but has unique properties that make it of interest in certain scientific contexts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Strontium bromate can be synthesized through the electrolysis of a strontium bromide solution at temperatures between 65°C and 70°C. This process involves the use of dichromate and anodes made of lead dioxide or iron, with cathodes made of stainless steel or copper. The this compound crystallizes upon cooling the electrolyte, and any unoxidized bromide can be recycled .
Another method involves reacting bromine with a strontium hydroxide solution at temperatures ranging from 50°C to 90°C. The reaction can be represented as: [ 3Br₂ + 3OH⁻ ⇌ BrO₃⁻ + 5Br⁻ + 3H⁺ ]
Industrial Production Methods: Industrial production of this compound typically follows the same methods as laboratory synthesis, with adjustments for scale and efficiency. The electrolysis method is preferred due to its ability to produce high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Strontium bromate primarily undergoes oxidation reactions due to its strong oxidizing properties. It can also participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: this compound can oxidize various organic and inorganic compounds. For example, it can oxidize iodide ions to iodine in acidic conditions.
Substitution: In the presence of strong acids, this compound can undergo substitution reactions where the bromate ion is replaced by other anions.
Major Products Formed:
Oxidation: The major products of oxidation reactions involving this compound include the oxidized form of the reactant and bromide ions.
Substitution: The products depend on the substituting anion but typically include the new compound formed and bromic acid or its derivatives.
Aplicaciones Científicas De Investigación
Strontium bromate has several applications in scientific research, including:
Chemistry: Used as an oxidizing agent in various chemical reactions and analytical procedures.
Biology and Medicine:
Industry: this compound can be used in the production of other strontium compounds and in pyrotechnics for producing red flames
Mecanismo De Acción
The mechanism by which strontium bromate exerts its effects is primarily through its oxidizing properties. It can donate oxygen atoms to other substances, thereby oxidizing them. This property is utilized in various chemical reactions where oxidation is required. The molecular targets and pathways involved depend on the specific reaction and the substances being oxidized .
Comparación Con Compuestos Similares
- Calcium bromate (Ca(BrO₃)₂)
- Barium bromate (Ba(BrO₃)₂)
- Magnesium bromate (Mg(BrO₃)₂)
Comparison: Strontium bromate is similar to other bromates in its oxidizing properties but differs in its solubility and reactivity. For instance, calcium bromate and barium bromate have different solubility profiles and may be preferred in different applications based on these properties. This compound’s unique property of glowing when crystallized from a saturated aqueous solution sets it apart from other bromates .
Propiedades
Número CAS |
14519-18-7 |
|---|---|
Fórmula molecular |
Br2O6Sr |
Peso molecular |
343.42 g/mol |
Nombre IUPAC |
strontium;dibromate |
InChI |
InChI=1S/2BrHO3.Sr/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 |
Clave InChI |
NAMOWWYAIVZKKA-UHFFFAOYSA-L |
SMILES canónico |
[O-]Br(=O)=O.[O-]Br(=O)=O.[Sr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


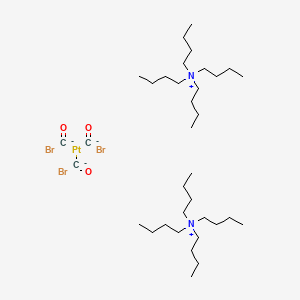
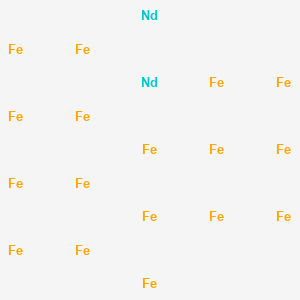
![Bis[[(2-aminoethyl)amino]methyl]phenol](/img/structure/B12661754.png)
